2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is a complex organic compound that features both an amino group and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde under acidic conditions to form the intermediate Schiff base, which is then reduced to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-5-[2-(carboxyphenyl)]pyridine-4-carboxylic acid.
Reduction: 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors for specific enzymes or receptors involved in disease pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing it.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[2-(methoxymethyl)phenyl]pyridine-4-carboxylic acid
- 2-Amino-5-[2-(ethyl)phenyl]pyridine-4-carboxylic acid
- 2-Amino-5-[2-(hydroxyethyl)phenyl]pyridine-4-carboxylic acid
Uniqueness
What sets 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid apart from similar compounds is its specific combination of functional groups, which allows for unique reactivity and interaction with biological targets. The presence of both an amino group and a hydroxymethyl group on the phenyl ring provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-4-2-1-3-8(9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJFLUVEOLGWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687093 |
Source
|
Record name | 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-43-5 |
Source
|
Record name | 2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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